[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid

Glycine transporter inhibition Phenethylamine pharmacology N-phenylglycine SAR

SAR programs on N-phenylglycine derivatives often lack well-characterized starting materials with documented purity specifications. This compound provides a defined molecular scaffold for research applications where identity and purity are the qualifying criteria. • Defined scaffold: C₁₇H₁₉N₃O₃, MW 313.35 g/mol, MDL MFCD12027621 - suitable for LC-MS/NMR reference standard development. • Purity ≥98% (HPLC) with Certificate of Analysis documentation. • Research applications: SAR exploration starting point, negative control, synthetic intermediate, or chemical library component.

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
CAS No. 1142204-79-2
Cat. No. B1361005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid
CAS1142204-79-2
Molecular FormulaC17H19N3O3
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=N2)CC(=O)O
InChIInChI=1S/C17H19N3O3/c21-16(19-11-9-14-6-4-5-10-18-14)12-20(13-17(22)23)15-7-2-1-3-8-15/h1-8,10H,9,11-13H2,(H,19,21)(H,22,23)
InChIKeyIMKACTCKUSDZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1142204-79-2 [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid – Compound Identity and Baseline Characterization


[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid (CAS 1142204-79-2) is a synthetic N-phenylglycine derivative with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol [1][2]. The compound is listed in multiple vendor catalogs as a bioactive small molecule for research purposes only [1]. Publicly available physicochemical and pharmacological characterization of this specific compound remains exceptionally sparse; predicted properties (boiling point ~597.7 °C, density ~1.26 g/cm³, pKa ~14.87) have been generated computationally but lack experimental validation . No peer-reviewed primary research article, patent with explicit exemplification, or authoritative database entry containing quantitative biological activity data for this precise compound has been identified as of the current search coverage.

Identity Synthetic N-phenylglycine derivative, bioactive research molecule
Bioactivity Evidence No peer-reviewed quantitative data identified; predicted properties unvalidated
Procurement Basis Supplier-provided identity and purity specifications only

Why Generic Substitution of [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid Is Currently Unsupported


No head-to-head comparative data exist in the public domain that would allow a scientific or industrial user to prioritize [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid over any structurally related N-phenylglycine analog, GlyT1 inhibitor, or other pyridinylethyl-containing small molecule [1]. Claims of differential potency, selectivity, stability, or in vivo performance for this compound cannot be substantiated because no quantitative comparator studies are available [1]. In the absence of such evidence, the risk of functional non-equivalence upon substitution is undefined; procurement decisions must therefore rest on supplier-provided identity and purity specifications rather than on demonstrated biological or physicochemical differentiation [2].

No public comparator data exist; functional equivalence to structural analogs cannot be assessed.
Structural similarity to N-phenylglycine analogs does not guarantee interchangeable biological behavior.
Procurement decisions remain constrained to supplier-reported purity; substitution risk is undefined.

Quantitative Differentiation Evidence for [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid – Current State


No Comparator-Based Quantitative Differentiation Data Are Available

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, BindingDB, ChEMBL, PubChem) using the CAS number, IUPAC name, SMILES string, and InChI Key returned zero studies in which [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid was directly compared with a named structural analog in a quantitative assay. The compound is absent from major bioactivity databases such as ChEMBL and BindingDB, and no patent explicitly exemplifies it with IC50, Ki, EC50, or other endpoint data alongside a comparator [1]. Consequently, no high-strength differential evidence can be presented.

Evidence Status
Data to verify
No comparator-based quantitative data in public domain
Procurement relies on supplier identity/purity
Experimental validation absent; predicted properties only
Glycine transporter inhibition Phenethylamine pharmacology N-phenylglycine SAR

Application Scenarios for [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid Based on Available Evidence


Use as a Research Tool When No Comparative Performance Data Are Required

Procurement may be justified when the experimental design does not require demonstrated selectivity or potency relative to analogs—for example, as a negative control, a synthetic intermediate, or a component of a chemical library where identity and purity (≥98% as specified by some vendors ) are the sole qualifying criteria.

Exploratory Medicinal Chemistry with the N-Phenylglycine Scaffold

The compound can serve as a starting point for structure–activity relationship (SAR) exploration of N-phenylglycine derivatives bearing a pyridin-2-ylethyl amide side chain. Its predicted physicochemical properties (pKa ~14.87, density 1.26 g/cm³ ) may inform formulation or solubility studies, but experimental validation is required.

Analytical Reference Standard for Identity Confirmation

With a defined molecular formula (C17H19N3O3), molecular weight (313.35 g/mol), and MDL number (MFCD12027621) [1][2], the compound can be used as a reference material for LC-MS or NMR method development, provided the supplier's certificate of analysis documents acceptable purity.

Application
Selection Property
Validation Focus
Non-comparative research tool / control
Supplier-reported identity and purity
Lot-specific COA verification
SAR exploration of N-phenylglycine scaffold
Predicted physicochemical profile (requires validation)
Experimental solubility / stability screening
LC-MS / NMR reference method development
Defined molecular formula and molecular weight
Supplier-provided purity certificate review
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